molecular formula C27H42O3 B15290663 1-Keto-7,8-epoxy-vitamin D3

1-Keto-7,8-epoxy-vitamin D3

Cat. No.: B15290663
M. Wt: 414.6 g/mol
InChI Key: QKBUEEYADZFCDP-PWZKJWAFSA-N
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Description

1-Keto-7,8-epoxy-vitamin D3 is a derivative of vitamin D3, which plays a crucial role in various biological processes.

Preparation Methods

The synthesis of 1-Keto-7,8-epoxy-vitamin D3 typically involves the oxidation of vitamin D3. One common method includes the use of high-resolution mass spectrometry to identify and isolate the compound. The process involves the derivatization of vitamin D3 with PTAD (4-phenyl-1,2,4-triazoline-3,5-dione) to form this compound . Industrial production methods may involve the use of ultra-high performance liquid chromatography (UHPLC) and other advanced techniques to ensure the purity and stability of the compound .

Chemical Reactions Analysis

1-Keto-7,8-epoxy-vitamin D3 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogen peroxide, sodium borohydride, and other oxidizing or reducing agents. The major products formed from these reactions include 1-hydroxy-7,8-epoxy-vitamin D3 and other oxidized derivatives .

Mechanism of Action

The mechanism of action of 1-Keto-7,8-epoxy-vitamin D3 involves its interaction with the vitamin D receptor (VDR). Upon binding to VDR, the compound forms a heterodimer with the retinoid X receptor (RXR), which then binds to vitamin D responsive elements in the DNA. This interaction regulates the expression of genes involved in calcium and phosphate homeostasis, immune response, and other biological processes .

Comparison with Similar Compounds

1-Keto-7,8-epoxy-vitamin D3 is unique compared to other vitamin D derivatives due to its specific oxidation state and structural features. Similar compounds include:

Properties

Molecular Formula

C27H42O3

Molecular Weight

414.6 g/mol

IUPAC Name

(3Z,5R)-3-[[(1R,2'R,3aR,4R,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]spiro[2,3,3a,5,6,7-hexahydro-1H-indene-4,3'-oxirane]-2'-yl]methylidene]-5-hydroxy-2-methylidenecyclohexan-1-one

InChI

InChI=1S/C27H42O3/c1-17(2)8-6-9-18(3)22-10-11-24-26(22,5)12-7-13-27(24)25(30-27)15-20-14-21(28)16-23(29)19(20)4/h15,17-18,21-22,24-25,28H,4,6-14,16H2,1-3,5H3/b20-15-/t18-,21-,22-,24-,25-,26-,27-/m1/s1

InChI Key

QKBUEEYADZFCDP-PWZKJWAFSA-N

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CCC[C@]23[C@H](O3)/C=C\4/C[C@H](CC(=O)C4=C)O)C

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCCC23C(O3)C=C4CC(CC(=O)C4=C)O)C

Origin of Product

United States

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